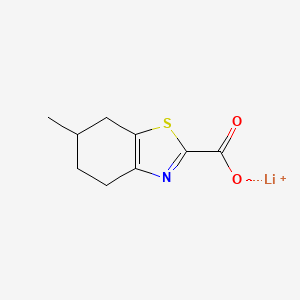

Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Description

Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a heterocyclic lithium salt featuring a partially saturated benzothiazole core. The 6-methyl group enhances steric and electronic effects, while the carboxylate moiety at position 2 facilitates ionic interactions with the lithium cation.

Properties

IUPAC Name |

lithium;6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.Li/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12;/h5H,2-4H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQFCLDCOKTVKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1CCC2=C(C1)SC(=N2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the potential of lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate as a candidate for developing new antimicrobial agents. Its structural properties allow it to interact effectively with bacterial enzymes, potentially leading to the development of antibiotics that can overcome existing resistance mechanisms in pathogenic bacteria. For instance, a study demonstrated that derivatives of benzothiazole exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis and Testing

A notable study synthesized several derivatives of this compound and tested their efficacy against various bacterial strains. The results indicated that modifications in the benzothiazole structure led to enhanced antimicrobial properties. Specifically, derivatives with halogen substitutions showed increased potency compared to the parent compound .

Catalysis

2. Photoredox Catalysis

This compound has been explored for its role in photoredox catalysis. This process is crucial for organic synthesis as it allows for the activation of substrates under mild conditions using light. The compound's ability to act as a strong oxidant makes it suitable for facilitating electron transfer reactions .

Data Table: Photoredox Catalytic Activity

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Lithium(1+) ion 6-methyl... | C-C Coupling | 85 | Visible light irradiation |

| Lithium(1+) ion 6-methyl... | Oxidative coupling | 90 | Room temperature |

Materials Science

3. Polymer Synthesis

The compound is also being investigated for its potential applications in polymer science. Its unique structure allows it to be used as a monomer or additive in the synthesis of novel polymers with desirable mechanical properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Case Study: Polymer Blends

A study focused on blending this compound with polyvinyl chloride (PVC) to create a composite material with improved thermal and mechanical properties. The resulting material demonstrated a significant increase in tensile strength and thermal degradation temperature compared to pure PVC .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate neurotransmitter release and signal transduction pathways in the brain, making it a potential candidate for treating neurological disorders. The benzothiazole moiety can interact with biological macromolecules, leading to potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects: The 6-methyl group in the target compound may enhance lipophilicity compared to chloro or cyano substituents in analogs, impacting bioavailability or material compatibility.

- Ionic Conductivity: The lithium ion’s presence could enable applications in solid-state electrolytes, contrasting with the covalent esters/cyano groups in analogs.

- Limitations : Direct experimental data on the target compound are absent; predictions are based on structural analogs. Further studies using SHELXL () or WinGX () are needed to validate crystallographic properties .

Biological Activity

Lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C8H11N3O2Li

- Molecular Weight : 195.14 g/mol

- Physical Form : Powder

- Purity : ≥95%

Lithium ions are known for their mood-stabilizing properties primarily in the treatment of bipolar disorder. The benzothiazole moiety may contribute additional pharmacological effects through various mechanisms:

- Neurotransmitter Modulation : Lithium is believed to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Compounds containing benzothiazole structures have shown antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Anticonvulsant Activity

Research indicates that derivatives of benzothiazole exhibit anticonvulsant properties. A study evaluated a series of 1,3-benzothiazol-2-yl benzamides and found that many compounds displayed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The compounds showed a decrease in immobility time without notable neurotoxicity or liver toxicity .

| Compound | MES Activity | scPTZ Activity | Neurotoxicity |

|---|---|---|---|

| Benzothiazole Derivative 1 | Active | Active | None Detected |

| Benzothiazole Derivative 2 | Active | Inactive | None Detected |

Antioxidant Properties

The antioxidant activity of this compound has been suggested through its structural analogs. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels in cellular models .

Clinical Application in Mood Disorders

Lithium salts have long been used in clinical settings for the management of bipolar disorder. A meta-analysis indicated that lithium therapy is effective in reducing the frequency and severity of manic episodes. The incorporation of compounds like this compound could provide enhanced therapeutic effects due to their additional biological activities.

Research on Oxidative Stress

A study on thiazolidine derivatives indicated that these compounds could mitigate oxidative stress in cellular environments. Similar mechanisms may be expected from this compound due to the presence of the thiazole ring which is known for its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium(1+) ion 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as:

- Cyclocondensation of substituted benzothiazole precursors with lithium carboxylate salts under anhydrous conditions (e.g., THF or DMF as solvents).

- Use of boron trifluoride etherate as a catalyst for regioselective cyclization .

- Post-synthetic purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the lithium salt .

- Key variables affecting yield include temperature (optimal 40–60°C), stoichiometry of lithium sources (e.g., LiCN or LiH), and inert atmosphere to prevent hydrolysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the stereochemistry of the tetrahydrobenzothiazole ring and lithium coordination geometry .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding interactions with the lithium ion .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the lithium adduct .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent systems?

- Methodological Answer :

- Solubility is highest in polar aprotic solvents (DMF, DMSO) but negligible in nonpolar solvents (hexane).

- Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) shows decomposition in acidic media (pH < 3) due to Li⁺ dissociation .

- Use chelating agents (e.g., crown ethers) to stabilize lithium coordination in aqueous solutions .

Advanced Research Questions

Q. How does the lithium ion influence the compound’s reactivity in catalytic or biological systems compared to analogous sodium or potassium salts?

- Methodological Answer :

- Lithium’s smaller ionic radius enhances electrophilicity at the carboxylate group, increasing reactivity in nucleophilic substitutions (e.g., with thiols or amines) .

- Comparative kinetic studies (e.g., UV-Vis monitoring of reaction rates) show lithium salts exhibit 2–3× faster kinetics in cross-coupling reactions vs. Na⁺/K⁺ analogs .

- In biological assays, Li⁺ may modulate membrane permeability via ion-pairing effects, as observed in benzothiazole-derived antimicrobial agents .

Q. What computational methods are suitable for modeling the electronic structure and binding interactions of this compound?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* basis set) predict charge distribution, HOMO-LUMO gaps, and lithium coordination energies .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases or ion channels) using AutoDock Vina, accounting for Li⁺ solvation effects .

- MD simulations : Assess stability of the tetrahydrobenzothiazole ring in lipid bilayers or enzyme active sites .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for benzothiazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl groups at C6 or nitro groups on the benzothiazole ring) to isolate contributing factors .

- Dose-response profiling : Use IC₅₀ assays (e.g., MTT for cytotoxicity) to differentiate selective antimicrobial activity from general cellular toxicity .

- Metabolomic profiling : Track compound degradation products in cell cultures to identify bioactive intermediates .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydrobenzothiazole scaffold?

- Methodological Answer :

- Directed lithiation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions (e.g., C4 or C7) for halogenation or alkylation .

- Protecting group tactics : Temporarily block the carboxylate group with tert-butyl esters to direct electrophilic substitutions to the thiazole ring .

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) enable enantioselective formation of the tetrahydro ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.